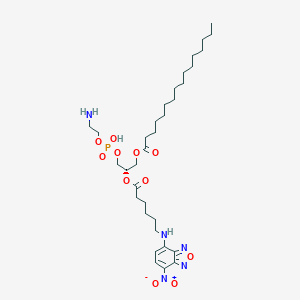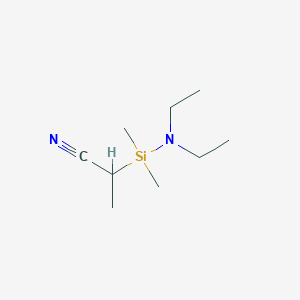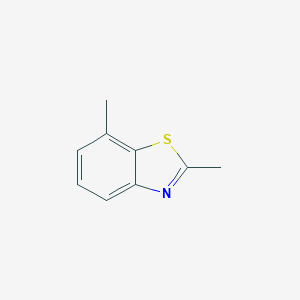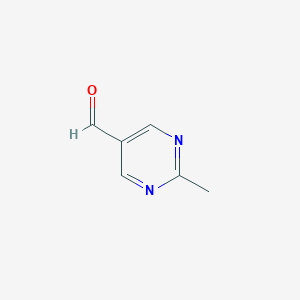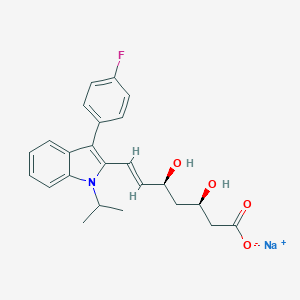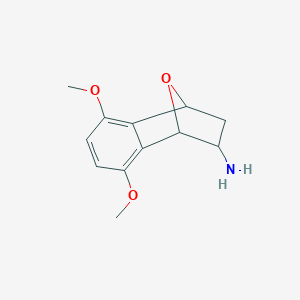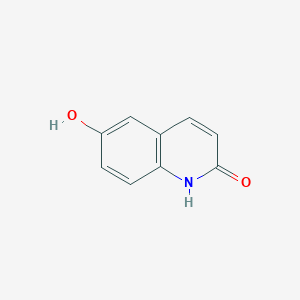
2,6-Dihydroxyquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,6-Dihydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, pigments, and UV-absorbing materials.
Mécanisme D'action
Biochemical Pathways
2,6-Dihydroxyquinoline is involved in the tryptophan metabolism pathway . It is a naturally occurring quinoline metabolite of tryptophan
Result of Action
It has been used as a test compound to investigate the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan .
Analyse Biochimique
Biochemical Properties
2,6-Dihydroxyquinoline plays a role in biochemical reactions
Cellular Effects
It has been used as a test compound to investigate the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that it has been used in studies investigating the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan .
Dosage Effects in Animal Models
It has been used in studies investigating the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan .
Metabolic Pathways
It is known to be a product of tryptophan metabolism .
Transport and Distribution
It is known to be a product of tryptophan metabolism .
Subcellular Localization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyquinoline can be synthesized starting from 6-methoxyquinoline. The synthesis involves the demethylation of 6-methoxyquinoline using reagents such as boron tribromide or aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dihydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents like phosphorus oxychloride or alkylating agents like methyl iodide are used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroquinolines.
Substitution: Halogenated or alkylated quinolines.
Comparaison Avec Des Composés Similaires
2-Hydroxyquinoline: Lacks the second hydroxyl group at the 6 position.
4-Hydroxyquinoline: Has a hydroxyl group at the 4 position instead of the 2 and 6 positions.
6-Hydroxyquinoline: Has a hydroxyl group only at the 6 position.
Uniqueness: 2,6-Dihydroxyquinoline is unique due to the presence of two hydroxyl groups at specific positions on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The dual hydroxyl groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound in scientific research .
Propriétés
IUPAC Name |
6-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLYZDRHNHZHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940989 | |
| Record name | 6-Hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19315-93-6 | |
| Record name | 6-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19315-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dihydroxyquinoline in the bacterial degradation of quinoline?
A1: Research suggests that this compound acts as an intermediate metabolite in the breakdown of quinoline by specific soil bacteria. [, , ] For instance, Pseudomonas sp. QG6 and Rhodococcus sp. QL2, two bacteria isolated from coking wastewater, utilize distinct metabolic pathways involving this compound to fully degrade quinoline. [] This highlights the compound's significance in the microbial detoxification of quinoline, a common environmental pollutant.
Q2: How is this compound produced during quinoline degradation?
A2: Studies show that this compound is generated through the sequential hydroxylation of quinoline. [, ] Initially, quinoline is converted to 2-hydroxyquinoline, which then undergoes further hydroxylation to form this compound. This process has been observed in bacterial strains like Rhodococcus sp. QL2. [] The exact enzymes and mechanisms involved in these hydroxylation steps require further investigation.
Q3: Apart from bacterial metabolism, has this compound been identified in other contexts?
A3: Interestingly, 4-methyl-2,6-Dihydroxyquinoline, a derivative of this compound, was found as an active component in alcoholic extracts from the leaves of Juglans mandshurica Maxim. [] This finding suggests a broader natural occurrence of this class of compounds and warrants further exploration of their potential biological activities.
Q4: Are there any known analytical techniques used to identify and quantify this compound?
A4: While specific details about analytical methods for this compound weren't provided in the research excerpts, techniques like High-Performance Liquid Chromatography (HPLC) have been employed to analyze the intermediates formed during quinoline degradation. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify related compounds, such as 4-methyl-2,6-Dihydroxyquinoline, in plant extracts. [] These techniques could potentially be adapted and validated for the specific detection and quantification of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


